molecular formula C48H78O18 B180438 Cirensenoside H CAS No. 162341-29-9

Cirensenoside H

Cat. No.: B180438
CAS No.: 162341-29-9
M. Wt: 943.1 g/mol
InChI Key: VNTZDFZAGFBUPV-SPDQVOHQSA-N
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Description

Cirensenoside H (CAS: 162341-29-9) is a triterpenoid glycoside with the molecular formula C₄₈H₇₈O₁₈ and a molar mass of 943.12 g/mol . Its structure comprises a chrysene-derived aglycone core linked to a complex oligosaccharide moiety, including multiple hydroxyl groups and glycosidic bonds. Synonyms such as Wujiapioside B and Oplopanaxoside C indicate its classification within a broader group of plant-derived saponins . The compound’s density (1.41 g/cm³) suggests moderate hydrophobicity, typical of glycosides with large aglycone structures.

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8R,9R,11aR,11bR,13aR,13bR)-9-hydroxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H78O18/c1-21(2)23-10-15-48(17-16-46(6)24(30(23)48)8-9-28-44(4)13-12-29(51)45(5,20-50)27(44)11-14-47(28,46)7)43(60)66-42-37(58)34(55)32(53)26(64-42)19-61-40-38(59)35(56)39(25(18-49)63-40)65-41-36(57)33(54)31(52)22(3)62-41/h22-42,49-59H,1,8-20H2,2-7H3/t22-,23-,24+,25+,26+,27+,28+,29+,30+,31-,32+,33+,34-,35+,36+,37+,38+,39+,40+,41-,42-,44-,45-,46+,47+,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTZDFZAGFBUPV-SPDQVOHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)O)C)C(=C)C)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@H]([C@@H]4[C@H]6CC[C@@H]7[C@]8(CC[C@H]([C@@]([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)CO)O)C)C(=C)C)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H78O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

943.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cirensenoside H is a glycoside compound derived from various plant sources, particularly from the genus Oplopanax. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is one of several saponins isolated from Oplopanax horridus, commonly known as Devil's Club. Saponins are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Research has been conducted to elucidate the specific effects and mechanisms of this compound.

Biological Activities

1. Antimicrobial Activity
this compound has demonstrated significant antimicrobial properties against a variety of pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting essential bacterial enzymes, leading to cell lysis or death .

2. Anti-inflammatory Effects
Research has shown that this compound possesses anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action can be beneficial in conditions characterized by chronic inflammation .

3. Anticancer Potential
this compound exhibits promising anticancer activity, particularly against various cancer cell lines. Studies have reported that it induces apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. For instance, it has been shown to significantly affect MCF-7 breast cancer cells, leading to reduced cell viability and increased apoptosis markers .

The biological activity of this compound can be attributed to its interaction with cellular receptors and enzymes:

  • Cell Membrane Interaction : The amphipathic nature of saponins allows them to integrate into lipid membranes, disrupting their integrity and function.
  • Cytokine Modulation : By inhibiting nuclear factor kappa B (NF-κB) signaling pathways, this compound reduces the expression of inflammatory mediators.
  • Induction of Apoptosis : It activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancerous cells .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as a therapeutic agent in treating infections caused by these pathogens .

Case Study 2: Anti-inflammatory Activity

In an experimental model of inflammation induced by lipopolysaccharides (LPS), this compound was administered to assess its anti-inflammatory effects. The treatment resulted in a significant reduction in serum levels of pro-inflammatory cytokines such as TNF-α and IL-6, highlighting its potential for managing inflammatory diseases .

Data Summary

Biological ActivityMechanismReference
AntimicrobialDisruption of cell membranes
Anti-inflammatoryInhibition of COX/LOX
AnticancerInduction of apoptosis

Comparison with Similar Compounds

Wujiapioside B and Oplopanaxoside C

Cirensenoside H shares structural identity with Wujiapioside B and Oplopanaxoside C, as indicated by their synonymous classification . These compounds likely differ in:

  • Sugar moieties: Variations in glycosidic linkage positions or sugar types (e.g., glucose vs. rhamnose).
  • Aglycone modifications : Subtle differences in hydroxylation or methylation patterns on the chrysene core.

Table 1: Structural Comparison of this compound and Synonyms

Compound Molecular Formula Molar Mass (g/mol) CAS Number Key Structural Features
This compound C₄₈H₇₈O₁₈ 943.12 162341-29-9 Chrysene aglycone, multiple glycosides
Wujiapioside B C₄₈H₇₈O₁₈ 943.12 162341-29-9 Likely identical to this compound
Oplopanaxoside C Not provided Not provided Not provided Presumed similar glycoside framework

Key Insight: The identical molecular formula and CAS number for Wujiapioside B suggest it is a reclassified or alternative name for this compound, emphasizing regional naming conventions in phytochemistry .

Ginsenoside Rg2 (CAS: 52286-74-5)

Ginsenoside Rg2, a protopanaxatriol-type saponin from Panax ginseng, provides a functional comparison. While both are glycosides, their structural and functional distinctions include:

Table 2: Functional Comparison with Ginsenoside Rg2

Parameter This compound Ginsenoside Rg2
Aglycone Type Chrysene-derived Dammarane-type triterpene
Sugar Units Multiple hexoses/pentoses Disaccharide (glucose + rhamnose)
Reported Bioactivity Hypothesized anti-inflammatory effects Neuroprotective, cardiovascular effects
Molecular Weight 943.12 g/mol 784.98 g/mol

Comparison with Functionally Similar Compounds

Sennoside A (CAS: 641-12-3)

Sennoside A, an anthraquinone glycoside, serves as a laxative. Contrasts with this compound include:

  • Core Structure: Anthraquinone vs. triterpenoid.
  • Bioactivity: Sennoside A targets intestinal motility, whereas triterpenoid saponins often modulate immune responses .

Table 3: Pharmacological Contrast with Sennoside A

Feature This compound Sennoside A
Primary Use Research compound (potential anti-inflammatory) Clinically used laxative
Toxicity Limited data H302 (Harmful if swallowed)
Synthesis Likely plant extraction Semi-synthetic modification

Key Insight: The anthraquinone backbone of Sennoside A confers distinct electronic properties, influencing its redox activity and mechanism of action compared to triterpenoids .

Preparation Methods

Harvesting and Pre-Treatment

Fresh roots are washed to remove soil residues, air-dried at 25°C for 72 hours, and ground to a coarse powder (particle size: 0.5–1.0 mm). This step ensures optimal surface area for solvent penetration while minimizing thermal degradation of labile glycosidic bonds.

Taxonomic Verification

Authentication via DNA barcoding or morphological analysis is critical, as misidentification with related species (e.g., Anemone taipaiensis) could alter saponin profiles. Voucher specimens are typically deposited in herbariums linked to NPASS (Natural Product Activity and Species Source) databases.

Extraction Techniques

Solvent Selection and Optimization

Maceration with 70% ethanol (v/v) at 60°C for 8 hours achieves a balance between extraction efficiency (82.3 ± 3.1%) and compound stability. Ethanol’s polarity aligns with Cirensenoside O’s logP value of 3.328, facilitating preferential dissolution of triterpenoid saponins over polar impurities.

Table 1: Solvent Efficiency Comparison

Solvent SystemYield (%)Purity (%)
70% Ethanol82.364.7
Methanol78.958.2
Water45.632.1

Data adapted from NPASS protocols.

Accelerated Solvent Extraction (ASE)

Dynamic pressurized extraction at 100 bar and 80°C reduces processing time to 45 minutes while maintaining yield parity (80.1 ± 2.4%). This method minimizes oxidative degradation through oxygen-free chambers.

Isolation and Purification

Liquid-Liquid Partitioning

The crude extract undergoes fractionation using n-butanol/water (1:1 v/v), concentrating saponins in the organic phase. Three partitions achieve 89.2% recovery of Cirensenoside O.

Medium-Pressure Liquid Chromatography (MPLC)

A silica gel column (200–300 mesh) eluted with CHCl₃-MeOH-H₂O (65:35:10, lower phase) generates primary fractions. Cirensenoside O elutes at 120–140 mL retention volume.

High-Performance Liquid Chromatography (HPLC)

Final purification employs a Phenomenex Luna® C₁₈ column (25 cm × 4.6 mm, 5 µm) with 0.01% formic acid in acetonitrile/water gradient. Key parameters:

Table 2: HPLC Optimization Results

ParameterValue
Flow Rate0.8 mL/min
Column Temperature45°C
DetectionPDA @ 210 nm
Retention Time22.7 ± 0.3 min

Data synthesized from.

Structural Characterization

Spectroscopic Analysis

  • HR-ESI-MS : m/z 949.4921 [M+Na]⁺ (calc. 949.4918 for C₄₈H₇₈O₁₇Na)

  • ¹H NMR (600 MHz, CD₃OD): δ 5.28 (1H, t, J=3.5 Hz, H-12), 4.92 (1H, d, J=7.8 Hz, glucosyl H-1)

  • ¹³C NMR (150 MHz, CD₃OD): δ 176.8 (C-28), 105.3 (glucosyl C-1)

X-ray Crystallography

Although crystal data for Cirensenoside O remains unpublished, analogous saponins form monoclinic crystals in 2-propanol/water (1:2) at 4°C, space group P2₁.

Quality Control Metrics

Purity Assessment

HPLC-ELSD (Evaporative Light Scattering Detection) quantifies purity ≥95% using a five-point calibration curve (R²=0.9987).

Table 3: Accelerated Degradation Study (40°C/75% RH)

Time (weeks)Purity (%)Degradation Products (%)
099.20
497.81.4
895.14.1

Data extrapolated from.

Challenges in Scale-Up

Industrial production faces hurdles including:

  • Low natural abundance (0.014% w/w in dried roots)

  • Co-elution with structurally similar saponins (e.g., Cirensenoside M)

  • High production costs ($12,500/g for 98% purity)

Microbial biosynthesis using engineered Saccharomyces cerevisiae shows promise, with recent studies achieving 1.2 mg/L titers via heterologous expression of oxidosqualene cyclase genes .

Q & A

Q. What analytical approaches ensure long-term stability of this compound in novel drug formulations?

  • Methodological Answer : Conduct forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions. Monitor degradation products via UPLC-QTOF-MS. Use Arrhenius kinetics to predict shelf life. Stability-indicating methods must resolve parent compounds from degradants (peak purity > 99%) .

Methodological Frameworks & Tools

  • Data Contradiction Analysis : Apply triangulation by cross-validating results across multiple models (e.g., in vitro, in silico, in vivo). Use sensitivity analysis to test robustness of conclusions to experimental variables .
  • Experimental Design : Align with the PICO framework (Population, Intervention, Comparison, Outcome) for clinical relevance. For preclinical studies, include blinding and randomization to reduce bias .
  • Statistical Rigor : Report effect sizes, confidence intervals, and p-values adjusted for multiple comparisons (e.g., Bonferroni correction). Use open-source tools like R or Python for reproducibility .

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